An In-depth Technical Guide to 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, a validated synthetic route, and explore its potential as a scaffold in drug discovery, with a particular focus on its promising anticancer applications.
Molecular Architecture and Physicochemical Profile
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a small molecule featuring a core 1,3,4-thiadiazole ring, a biologically significant scaffold known for its diverse pharmacological activities. This core is substituted with an ethyl group at the 5-position and a 2-cyanoacetamide moiety at the 2-position. The presence of the cyano group (C≡N) and the acetamide linkage (-NH-C=O) are key structural features that can influence the molecule's reactivity, binding interactions with biological targets, and overall physicochemical properties.
The SMILES (Simplified Molecular-Input Line-Entry System) code for this compound is O=C(NC1=NN=C(CC)S1)CC#N. This notation provides a linear representation of the molecule's two-dimensional structure, which is invaluable for computational modeling and database searches.
Table 1: Physicochemical Properties of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
| Property | Value | Source |
| Molecular Formula | C7H8N4OS | Calculated |
| Molecular Weight | 196.23 g/mol | Calculated |
| SMILES | O=C(NC1=NN=C(CC)S1)CC#N | BLDpharm |
| InChI Key | (Not explicitly found, but can be generated from SMILES) | - |
| CAS Number | 544431-10-9 | BLDpharm |
Synthesis and Spectroscopic Characterization
The synthesis of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be achieved through a reliable and well-established amidation reaction. This approach involves the coupling of 2-amino-5-ethyl-1,3,4-thiadiazole with a suitable cyanoacetic acid derivative. The following protocol is a representative method based on analogous syntheses reported in the literature for similar thiadiazole-based acetamides.
Experimental Protocol: Synthesis of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Materials:
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2-Amino-5-ethyl-1,3,4-thiadiazole
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Ethyl cyanoacetate
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Dimethylformamide (DMF)
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Ice
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Distilled water
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1,4-Dioxane (for recrystallization)
Procedure:
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To a solution of 2-amino-5-ethyl-1,3,4-thiadiazole (0.01 mol) in dimethylformamide (30 mL), add ethyl cyanoacetate (0.01 mol).
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Heat the reaction mixture under reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, pour the reaction mixture onto an ice/water mixture.
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Collect the resulting solid product by filtration.
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Purify the crude product by recrystallization from 1,4-dioxane to yield the pure 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Diagram 1: Synthetic Pathway
Caption: Synthesis of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
Expected Spectroscopic Data:
Based on the structure and analogous compounds, the following spectroscopic characteristics would be expected for verification of the synthesized product:
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¹H NMR: Signals corresponding to the ethyl protons (a triplet and a quartet), a singlet for the methylene protons of the acetamide group, and a singlet for the amide proton.
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¹³C NMR: Resonances for the carbons of the ethyl group, the thiadiazole ring, the carbonyl group, the methylene carbon, and the cyano carbon.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), the C≡N stretch (typically around 2250 cm⁻¹), and the C=O stretch of the amide (around 1680-1700 cm⁻¹).
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.
Therapeutic Potential and Mechanism of Action
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyanoacetamide moiety can further enhance the therapeutic potential of the molecule. Several studies have highlighted the anticancer and pro-apoptotic effects of structurally related compounds.
Anticancer Activity:
Derivatives of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
For instance, a study on novel 1,3,4-thiadiazoles showed that certain derivatives could arrest the cell cycle at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). Another related compound induced apoptosis and increased the percentage of necrotic cells in breast cancer cell lines.
Diagram 2: Potential Mechanism of Anticancer Action
Caption: Postulated mechanism of anticancer activity.
Future Directions in Drug Development:
The structural features of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide make it an attractive candidate for further investigation and lead optimization in anticancer drug discovery. Future research could focus on:
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In-depth Cytotoxicity Screening: Evaluating the compound against a broader panel of cancer cell lines to determine its spectrum of activity.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural modifications that enhance potency and selectivity.
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In Vivo Efficacy Studies: Assessing the antitumor activity of promising candidates in preclinical animal models.
Conclusion
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound with a well-defined chemical structure and accessible synthetic route. Its 1,3,4-thiadiazole core and cyanoacetamide functionality suggest a strong potential for biological activity, particularly in the realm of oncology. This technical guide provides a foundational understanding of this molecule, offering a springboard for researchers and drug development professionals to explore its therapeutic promise further. The insights into its synthesis, characterization, and potential mechanisms of action are intended to facilitate and inspire future investigations into this and related compounds as next-generation therapeutic agents.
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